molecular formula C12H16N2O B096129 5-Methoxygramine CAS No. 16620-52-3

5-Methoxygramine

Cat. No.: B096129
CAS No.: 16620-52-3
M. Wt: 204.27 g/mol
InChI Key: GOERTRUXQHDLHC-UHFFFAOYSA-N
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Description

5-Methoxygramine is a natural product found in Phalaris aquatica and Phalaris truncata with data available.

Scientific Research Applications

  • Identification in Plants : 5-Methoxygramine has been identified in the roots of 12-day-old seedlings of Phalaris aquatica. Its structure was elucidated using spectroscopic methods (Mulvena et al., 1983).

  • Psychotherapeutic Effects : Epidemiological studies suggest that 5-MeO-DMT, a compound related to this compound, is used for spiritual and recreational purposes and may have psychotherapeutic effects, including improvements in symptoms of PTSD, depression, anxiety, alcoholism, and drug use disorder (Davis et al., 2018).

  • Interactions with Serotonin Receptors : this compound has been studied for its effect on serotonin 5-HT2C receptors in CHO cells, showing altered agonist responsiveness and intrinsic activity depending on the pretreatment ligand (Devlin et al., 2004).

  • Drug Interaction Kinetics : Research on the kinetics of this compound's interaction with 5-hydroxytryptamine2 receptors suggests that it acts as a low-affinity antagonist, with its kinetics influenced by the presence of an adventitia, indicating a significant role in the modulation of drug-receptor interactions (Clancy et al., 1987).

  • Effect on Neuroendocrine Markers : Inhalation of vaporized synthetic 5-MeO-DMT, a related compound, significantly changed cortisol levels and decreased IL-6 concentrations, indicating potential effects on stress and immune response markers (Uthaug et al., 2019).

  • Potential Recreational Use and Risks : 5-MeO-DALT, a related tryptamine, has been sold as a 'research chemical' and used recreationally. There's limited scientific literature on its pharmacological and toxicological characteristics, and it has been associated with at least one death (Corkery et al., 2012).

  • Improvements in Mental Health Conditions : A study found that 5-MeO-DMT used in a group setting was associated with self-reported improvements in conditions like depression and anxiety (Davis et al., 2019).

  • Synthesis of Derivatives : Derivatives of this compound have been synthesized for potential applications in pharmacology (Shvedov et al., 1971).

  • Cognitive and Creative Effects : 5-MeO-DMT has been studied for its potential to advance understanding of cognitive and neuronal processes underpinning creativity (Germann, 2019).

  • Use in Analytical Chemistry : 5-Hydroxygramine, a compound related to this compound, has been used as an internal standard in the determination of biogenic indoles using high-performance liquid chromatography (Hojo et al., 1982).

Safety and Hazards

5-Methoxygramine is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and to avoid breathing dust, fume, gas, mist, vapors, and spray .

Biochemical Analysis

Biochemical Properties

5-Methoxygramine plays a significant role in biochemical reactions, particularly in the synthesis of dopamine D2 receptor antagonists and other indole derivatives . It interacts with various enzymes and proteins, including those involved in the preparation of dopamine receptor ligands and antitubulin agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which facilitate the compound’s role in biochemical pathways.

Cellular Effects

This compound has been shown to exert cytoprotective effects and antioxidant properties in various cell types . For instance, it can protect HEK 293 cells from oxidative stress induced by hydrogen peroxide by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme modulation . It acts as a reactant in the preparation of dopamine D2 receptor antagonists and other ligands, which involves specific binding to receptor sites and subsequent inhibition or activation of enzymatic activity . These interactions can lead to changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over prolonged periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and cytoprotection. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of indole derivatives and dopamine receptor ligands . It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which play crucial roles in its metabolism and conversion to other bioactive compounds . These interactions can affect metabolic flux and the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through carrier-mediated pathways, which facilitate its entry into target cells and tissues . Once inside, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOERTRUXQHDLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168081
Record name Methoxygramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16620-52-3
Record name 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16620-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxygramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxygramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885
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Record name Methoxygramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dimethylaminomethyl-5-methoxyindole
Source European Chemicals Agency (ECHA)
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Record name 5-METHOXYGRAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 5-methoxygramine?

A1: this compound acts as a competitive antagonist at 5-hydroxytryptamine2 (5-HT2) receptors. [, , ] This means it binds to these receptors and blocks the actions of agonists like 5-hydroxytryptamine (serotonin) without activating the receptor itself.

Q2: How does the presence of a diffusion barrier, like the adventitia in blood vessels, affect this compound's interaction with 5-HT2 receptors?

A2: Research suggests that the presence of a diffusion barrier like the adventitia significantly reduces the association and dissociation rate constants of this compound. [] This is attributed to its relatively low partition coefficient compared to higher-affinity antagonists. In contrast, higher-affinity antagonists like spiperone, methysergide, and ketanserin are less affected by the adventitia due to their larger partition coefficients.

Q3: How does the affinity of this compound for 5-HT2 receptors compare to other antagonists?

A3: this compound displays lower affinity for 5-HT2 receptors compared to antagonists like cyproheptadine, 5-methylgramine, 2-bromolysergic acid diethylamide, methysergide, and ketanserin. [, ] This difference in affinity is reflected in the higher KB values observed for this compound in competitive binding assays.

Q4: What structural features are important for 5-HT-like activity based on the provided research?

A4: Research suggests that potent 5-HT-like agonists require the following structural features: [] * An indole nucleus * Either a hydroxyl or methoxy group at the 5 position * A terminal unsubstituted nitrogen

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